
Secobarbital-d5
Overview
Description
Secobarbital-d5 (CAS: 145243-97-6) is a deuterated analog of secobarbital, a short-acting barbiturate. Its molecular formula is C₁₂H₁₃D₅N₂O₃, with a molecular weight of 243.31 g/mol and an exact mass of 243.1631 . The compound is labeled with five deuterium atoms, typically positioned on the allyl group (allyl-d5) to maintain stability and isotopic purity (>98%) during mass spectrometry (MS) analysis . It serves as a critical internal standard (IS) in quantitative analyses using gas chromatography (GC) or liquid chromatography (LC) coupled with tandem MS (MS/MS), ensuring accurate measurements of secobarbital in biological matrices like blood, urine, or bile .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of secobarbital-d5 involves the incorporation of deuterium atoms into the secobarbital molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. One common approach is the use of deuterated methanol (CD3OD) as a solvent in the reaction, which facilitates the exchange of hydrogen atoms with deuterium atoms .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and solvents. The process is optimized to ensure high yield and purity of the final product. The synthesized compound is then purified using techniques such as recrystallization or chromatography to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Secobarbital-d5, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the deuterium atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Analytical Chemistry
Role as an Internal Standard
Secobarbital-d5 is commonly used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. Its stable isotopic nature allows for accurate quantification of secobarbital and other barbiturates in complex biological samples, such as blood and urine.
Method Development
Research has shown that LC-MS/MS methods utilizing this compound can achieve high sensitivity and specificity. For instance, a study demonstrated the successful quantification of secobarbital in postmortem blood samples, showing recoveries ranging from 63% to 71% across various conditions (see Table 1) .
Sample Type | Secobarbital Recovery (%) |
---|---|
Blank Blood | 70 ± 4 |
Antemortem Blood | 69 ± 5 |
Postmortem Blood | 65 ± 4 |
Forensic Toxicology
Detection in Biological Samples
this compound is instrumental in forensic toxicology for the detection and quantification of secobarbital in biological fluids. A study conducted on urine samples indicated that the method could reliably detect concentrations as low as 50 ng/mL over extensive testing periods without loss of sensitivity (see Figure 1) .
Case Studies
In forensic investigations, the application of this compound has been crucial for establishing drug presence during autopsy analyses. For example, a case study highlighted its use in determining barbiturate levels in postmortem blood, aiding in the understanding of potential overdose scenarios .
Pharmacokinetic Studies
Understanding Drug Metabolism
this compound is also employed in pharmacokinetic studies to investigate the metabolism and elimination of secobarbital from the body. By comparing the concentration-time profiles of secobarbital and its deuterated counterpart, researchers can gain insights into metabolic pathways and drug interactions.
Experimental Findings
Research utilizing this compound has shown that it can serve as a reliable marker for studying drug interactions involving barbiturates. This is particularly valuable in clinical settings where understanding polypharmacy effects is critical .
Reference Material
Standardization in Research
this compound is available as a reference material for laboratories conducting research on barbiturates. Its use ensures consistency and reliability across different studies, facilitating comparative analyses between various research findings .
Mechanism of Action
Secobarbital-d5, being a deuterated form of secobarbital, shares the same mechanism of action as secobarbital. It acts as a central nervous system depressant by enhancing the activity of gamma-aminobutyric acid (GABA) at the GABA-A receptor. This results in increased chloride ion influx, leading to hyperpolarization of the neuronal membrane and subsequent inhibition of neuronal activity. The deuterium atoms in this compound do not significantly alter its pharmacological activity but provide a distinct mass difference for analytical purposes .
Comparison with Similar Compounds
Key Analytical Parameters :
- Precursor Ion (m/z): 242.0
- Quantitative Ion (m/z): 42.0
- Storage: -20°C in 50% aqueous ethanol or methanol solutions to prevent degradation.
Secobarbital-d5 is structurally and functionally analogous to other deuterated barbiturates, which are widely used in forensic and clinical toxicology. Below is a detailed comparison:
Structural and Functional Similarities
Deuterated barbiturates share a common core structure (a barbituric acid derivative) but differ in substituent groups and deuterium labeling positions. Key examples include:
Key Observations :
- Common Quantitative Ion : All deuterated barbiturates share the same quantitative ion (m/z 42.0), derived from the cleavage of the barbituric acid ring, ensuring consistent detection across assays .
Analytical Performance
- Chromatographic Resolution: this compound is resolved from its non-deuterated analog (secobarbital) using reverse-phase columns like Poroshell 120 EC-C18, achieving baseline separation in 8.5-minute LC gradients . Similar methods resolve Phenobarbital-d5 and Butalbital-d5 but struggle with isomers like Amobarbital-d5 and Pentobarbital-d5 due to identical product ions .
- Sensitivity: Limits of quantification (LOQ) for this compound in urine and blood range from 50–1500 ng/mL, comparable to Phenobarbital-d5 (100–2000 ng/mL) .
Key Differentiators
- Deuterium Labeling Position: this compound’s allyl-d5 labeling minimizes isotopic interference compared to ring-deuterated analogs (e.g., Phenobarbital-d5), enhancing MS accuracy .
- Cost and Availability : this compound is priced higher (€1,314/10mg) than Butalbital-d5 (€461/10mg) due to synthesis complexity and regulatory constraints .
- Forensic Utility: this compound is indispensable in multi-drug panels for detecting barbiturate overdoses, whereas Phenobarbital-d5 is niche to therapeutic drug monitoring .
Biological Activity
Secobarbital-d5, a deuterated derivative of secobarbital, is a barbiturate that has been extensively studied for its pharmacological effects, particularly in the context of drug detection and metabolism. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacokinetics, analytical methods for detection, and implications in forensic toxicology.
Secobarbital is known for its central nervous system (CNS) depressant properties. It acts primarily by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, leading to increased inhibitory neurotransmission. The deuterated form, this compound, is often utilized as an internal standard in mass spectrometry due to its stable isotopic composition, which aids in quantifying secobarbital levels in biological samples without interference from endogenous compounds .
Absorption and Distribution
The pharmacokinetics of this compound mirrors that of its parent compound. After oral administration, it is rapidly absorbed and distributed throughout body tissues. The peak plasma concentration occurs within 1-2 hours post-administration. The volume of distribution is extensive, indicating significant tissue binding, which is characteristic of many lipophilic drugs .
Metabolism
Secobarbital undergoes hepatic metabolism primarily via cytochrome P450 enzymes, leading to the formation of various metabolites. The metabolic pathways include hydroxylation and conjugation reactions. The presence of deuterium in this compound alters the metabolic profile slightly but does not significantly change its biological activity .
Analytical Methods for Detection
Detection and quantification of this compound in biological matrices are critical for both clinical and forensic applications. Various analytical techniques have been developed:
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This method provides high sensitivity and specificity for detecting this compound in hair and urine samples. A study demonstrated the use of ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to analyze hair samples for barbiturate concentrations post-exposure .
- Enzyme-Linked Immunosorbent Assay (ELISA) : ELISA methods have been validated for detecting barbiturates in hair samples, showing effective extraction and quantification capabilities .
Forensic Applications
This compound has been applied in forensic toxicology to investigate drug-facilitated crimes. For instance, a case study involving hair analysis showed that secobarbital was detected several months post-exposure, highlighting the utility of deuterated standards in tracing drug history over extended periods . The study indicated that hair segments closer to the scalp contained higher concentrations of secobarbital, reflecting recent exposure.
Clinical Implications
In clinical settings, understanding the pharmacodynamics of this compound can inform treatment protocols for patients with a history of substance abuse. Research indicates that barbiturates like secobarbital can exacerbate withdrawal symptoms in individuals with a family history of alcoholism .
Table 1: Pharmacokinetic Parameters of this compound
Parameter | Value |
---|---|
Peak Plasma Concentration | 1-2 hours |
Volume of Distribution | Extensive |
Half-Life | 15-40 hours |
Metabolism | Hepatic (CYP450) |
Table 2: Analytical Method Comparison for Secobarbital Detection
Method | Sensitivity | Specificity | Application Area |
---|---|---|---|
LC-MS/MS | High | Very High | Clinical/Forensic |
ELISA | Moderate | Moderate | Clinical/Forensic |
UHPLC-HRMS | Very High | Very High | Forensic Toxicology |
Q & A
Basic Research Questions
Q. How is Secobarbital-d5 identified and quantified in biological matrices, and what methodological considerations ensure reproducibility?
- Answer : this compound is typically quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-specific transitions. Key methodological steps include:
- Sample preparation : Use protein precipitation or solid-phase extraction to minimize matrix effects .
- Calibration curves : Employ isotopic internal standards (e.g., this compound itself) to correct for ionization variability .
- Validation parameters : Assess precision (RSD <15%), accuracy (85–115% recovery), and limits of detection (LOD <1 ng/mL) per FDA guidelines .
Q. What stability considerations are critical for handling this compound in experimental workflows?
- Answer : Stability studies must evaluate:
- Temperature sensitivity : Store at –20°C to prevent deuterium-hydrogen exchange, validated via accelerated degradation studies (e.g., 40°C for 30 days) .
- Solvent compatibility : Avoid protic solvents (e.g., methanol) that may catalyze isotopic scrambling; use acetonitrile for stock solutions .
- pH effects : Conduct stability tests across physiological pH ranges (1.2–7.4) to simulate gastrointestinal absorption .
Advanced Research Questions
Q. How can researchers optimize the synthesis of this compound to achieve >98% isotopic purity?
- Answer : Synthesis optimization involves:
- Deuterium incorporation : Use deuterated reagents (e.g., D₂O or deuterated ethyl bromide) under anhydrous conditions to minimize proton contamination .
- Purification : Apply preparative HPLC with chiral columns to separate non-deuterated byproducts, validated via ¹H-NMR and high-resolution mass spectrometry (HRMS) .
- Quality control : Purity thresholds (>98%) must align with ISO 17025 standards for reference materials .
Q. What analytical strategies resolve contradictions in this compound pharmacokinetic data across species?
- Answer : Contradictions often arise from interspecies metabolic differences. Mitigation strategies include:
- Comparative metabolomics : Map cytochrome P450 (CYP) isoform activity in human vs. rodent liver microsomes using untargeted LC-HRMS .
- Dose-normalization : Adjust for body surface area or allometric scaling to harmonize cross-species data .
- Meta-analysis : Aggregate data from >5 independent studies to identify outliers via Cochran’s Q-test (p <0.05) .
Q. How do deuterium isotope effects (IEs) influence this compound’s binding affinity to GABAA receptors?
- Answer : Deuterium IEs alter binding kinetics via:
- Kinetic isotope effects (KIEs) : Measure kon/koff ratios using surface plasmon resonance (SPR) with recombinant GABAA subunits .
- Computational modeling : Perform molecular dynamics simulations to compare hydrogen/deuterium bond lifetimes in ligand-receptor complexes .
- In vitro validation : Use patch-clamp electrophysiology to correlate binding changes with chloride ion flux in neuronal cultures .
Q. Methodological Challenges and Solutions
Q. How should researchers address discrepancies in this compound’s metabolic half-life reported in vitro vs. in vivo models?
- Answer : Discrepancies often stem from protein binding or enzyme saturation. Solutions include:
- Plasma protein binding assays : Use equilibrium dialysis to quantify unbound fractions and adjust in vitro-in vivo extrapolation (IVIVE) models .
- Non-linear pharmacokinetic modeling : Apply Michaelis-Menten equations to account for metabolic saturation at high doses .
- Multi-compartment modeling : Integrate tissue distribution data (e.g., brain-to-plasma ratios) using PK-Sim® or similar software .
Q. What experimental designs are recommended for studying this compound’s stability under oxidative stress conditions?
- Answer : Use forced degradation studies with:
- Oxidizing agents : Hydrogen peroxide (0.3% v/v) at 40°C for 24 hours to simulate oxidative metabolism .
- Radical initiators : AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) to assess peroxyl radical-induced degradation .
- Analytical endpoints : Monitor deuterium loss via HRMS and quantify degradation products (e.g., secobarbital epoxide) using NMR .
Q. Data Presentation and Reproducibility
Q. What criteria should be met when presenting this compound stability data in peer-reviewed journals?
- Answer : Follow ICH Q1A(R2) guidelines:
- Tabular formats : Include timepoints (0–30 days), degradation percentages, and statistical confidence intervals (95% CI) .
- Chromatograms : Provide raw LC-MS traces showing baseline separation of this compound from degradation products .
- Raw data deposition : Upload spectra and kinetic datasets to repositories like Zenodo or Figshare .
Table 1 : Example Stability Data for this compound under Accelerated Conditions
Condition | Time (Days) | % Purity (Mean ± SD) | Major Degradation Product |
---|---|---|---|
40°C, dry | 30 | 98.2 ± 0.5 | None detected |
25°C, 75% humidity | 30 | 95.1 ± 1.2 | Secobarbital-d4 |
0.1M HCl, 37°C | 7 | 89.3 ± 2.1 | Secobarbital-d3 |
Q. Ethical and Reporting Standards
Q. How should researchers disclose this compound batch variability in publications?
- Answer : Include:
- Batch-specific CoAs : Certificate of Analysis data for deuterium enrichment (e.g., 99.2% vs. 97.8%) .
- Methodological transparency : Detail synthesis protocols (e.g., reaction time, temperature) to enable replication .
- Conflict of interest statements : Disclose vendor partnerships if using commercially sourced this compound .
Q. Future Research Directions
Q. What gaps exist in understanding this compound’s role in barbiturate tolerance studies?
- Answer : Key gaps include:
- Long-term deuterium retention : Track isotopic integrity in chronic dosing models using ²H-NMR in vivo .
- Cross-species CYP induction : Compare humanized mouse models vs. primates to predict clinical tolerance .
- Multi-omics integration : Combine pharmacokinetic data with transcriptomic profiling of hepatic enzymes .
Properties
IUPAC Name |
5-(1,1,2,3,3-pentadeuterioprop-2-enyl)-5-pentan-2-yl-1,3-diazinane-2,4,6-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-4-6-8(3)12(7-5-2)9(15)13-11(17)14-10(12)16/h5,8H,2,4,6-7H2,1,3H3,(H2,13,14,15,16,17)/i2D2,5D,7D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQPKPCNLIDLUMF-HHEIPOTRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C1(C(=O)NC(=O)NC1=O)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C(=C([2H])C([2H])([2H])C1(C(=O)NC(=O)NC1=O)C(C)CCC)[2H] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201345209 | |
Record name | Secobarbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145243-97-6, 130221-73-7 | |
Record name | Secobarbital, (2-propenyl-1,1,2,3,3-d5)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145243976 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Secobarbital-d5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201345209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Secobarbital-d5 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 145243-97-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SECOBARBITAL, (2-PROPENYL-1,1,2,3,3-D5)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FUM3HFV4F8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.